2-Ethylquinoxaline

Lipophilicity Drug-likeness Chromatographic retention

2‑Ethylquinoxaline (C₁₀H₁₀N₂, MW 158.20) is a 2‑alkyl‑substituted benzopyrazine. The ethyl substitution confers a computed XlogP of 2.00 and a topological polar surface area (TPSA) of 25.80 Ų , placing it in a lipophilicity and permeability window distinct from its closest in‑class analogs such as 2‑methylquinoxaline and unsubstituted quinoxaline.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 29750-44-5
Cat. No. B3350707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylquinoxaline
CAS29750-44-5
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C10H10N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3
InChIKeyKXSIUJJLRBAPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylquinoxaline (CAS 29750-44-5) – Procurement-Grade Physicochemical and Reactivity Profile


2‑Ethylquinoxaline (C₁₀H₁₀N₂, MW 158.20) is a 2‑alkyl‑substituted benzopyrazine [1]. The ethyl substitution confers a computed XlogP of 2.00 [1] and a topological polar surface area (TPSA) of 25.80 Ų [2], placing it in a lipophilicity and permeability window distinct from its closest in‑class analogs such as 2‑methylquinoxaline and unsubstituted quinoxaline. Its boiling point is estimated at 246–247 °C [1]. The compound is primarily valued as a synthetic intermediate for constructing more elaborate quinoxaline‑based heterocycles and as a scaffold for medicinal chemistry exploration.

2-Ethylquinoxaline – Why In‑Class Alkyl Quinoxalines Cannot Be Assumed Interchangeable


Superficially, 2‑alkylquinoxalines share a common core and might appear mutually substitutable as synthetic building blocks. However, the size of the 2‑alkyl group critically modulates both electronic and steric environments at the adjacent ring nitrogen, directly influencing reactivity in key transformations such as N‑oxidation [1] and cycloaddition regioselectivity. The ethyl group occupies a narrow performance envelope: it provides sufficient electron‑donating character to facilitate N‑oxidation without the steric blockade that halts the reaction with tert‑butyl analogs, yet it delivers measurably higher lipophilicity than the methyl congener, altering both chromatographic behavior and predicted membrane permeability. These differential properties mean that substituting 2‑ethylquinoxaline with 2‑methyl-, 2‑isopropyl‑, or 2‑tert‑butyl‑quinoxaline can produce divergent reaction outcomes, yields, and downstream biological profiles.

2-Ethylquinoxaline – Quantified Differentiation Evidence Against Its Closest Analogs


Lipophilicity Differentiator: 2‑Ethylquinoxaline vs. 2‑Methylquinoxaline XlogP Comparison

2‑Ethylquinoxaline exhibits an experimentally estimated XlogP of 2.00 [1], whereas 2‑methylquinoxaline has a reported LogP of 1.94 [2]. The ~0.06 log unit increase reflects the additional methylene unit in the ethyl side chain, corresponding to a ~15% higher predicted partitioning into n‑octanol. This small but systematic lipophilicity shift translates to measurably longer reversed‑phase HPLC retention and is expected to influence passive membrane diffusion rates in cell‑based assays.

Lipophilicity Drug-likeness Chromatographic retention

N‑Oxidation Reactivity Gate: Ethyl Permits, tert‑Butyl Blocks – A Structural Determinant for Downstream Functionalization

In a systematic study of monoperphthalic acid‑mediated N‑oxidation of 2‑alkylquinoxalines [1], the ethyl derivative (II) underwent N‑oxidation at the adjacent ring nitrogen without significant steric hindrance, the electronic (electron‑donating) effect being largely offset by a modest steric effect. In contrast, the tert‑butyl homolog (IV) experienced severe steric blockade that rendered N‑oxide formation practically impossible. The isopropyl analog (III) showed intermediate behavior with progressively greater steric hindrance. This establishes 2‑ethylquinoxaline as the largest linear alkyl substituent that still permits facile N‑oxidation, a critical gateway transformation for accessing 1,4‑dioxide bioactive scaffolds.

N-Oxidation Steric effects Synthetic feasibility

Photo-Bergman Cyclization Yield Enhancement: 2,3‑Diethyl Substitution Improves Yield by ~30% Over Parent Scaffold

In a 2017 ACS Petroleum Research Fund study on quinoxalenediyne photo‑Bergman cyclization [1], incorporation of ethyl substituents at the 2‑ and 3‑positions of a 5,6‑bis(phenylethynyl)quinoxaline scaffold led to a 30% improvement in reaction yield compared to the unsubstituted parent system. The yield improvement was primarily attributed to increased recovery of unreacted starting material, as the parent quinoxaline underwent competing Minisci‑type side reactions at the unprotected ring nitrogen positions. This demonstrates that the 2‑ethyl (and 2,3‑diethyl) substitution pattern protects the quinoxaline core from non‑productive radical addition pathways.

Photo-Bergman cyclization Enediyne chemistry Reaction yield optimization

Predicted ADMET Permeability Surrogate: 2‑Ethylquinoxaline Blood‑Brain Barrier and Caco‑2 Permeability Scores

Computational ADMET profiling via admetSAR 2 [1] predicts that 2‑ethylquinoxaline has a 92.50% probability of blood‑brain barrier (BBB) penetration and a 70.68% probability of Caco‑2 permeability, along with 100% predicted human intestinal absorption. While direct comparative admetSAR data for 2‑methylquinoxaline are not available in the same curated dataset, the higher XlogP of the ethyl analog (2.00 vs ~1.6–1.9 for the methyl analog) is consistent with systematically higher predicted membrane permeability. This class‑level inference positions 2‑ethylquinoxaline as a CNS‑penetrant scaffold with favorable oral absorption characteristics relative to shorter‑chain or more polar quinoxaline analogs.

ADMET prediction Blood-brain barrier Caco-2 permeability Drug-likeness

Synthetic Intermediate Validation: 2‑Ethylquinoxaline as a Demonstrated 1,3‑Dipolar Cycloaddition Precursor for Antitubercular Agents

2‑Ethylquinoxaline was employed as the starting material for 1,3‑dipolar cycloaddition in the synthesis of alkyne‑quinoxaline compounds evaluated against H37RvMA strains of Mycobacterium tuberculosis [1]. The 1,3‑dipolar cycloaddition reactions proceeded successfully with this substrate, yielding the desired cycloadducts in good yields. The resulting compound series yielded two leads with MIC₉₀ values of 11.8 μM and 12.7 μM. This experimentally validates 2‑ethylquinoxaline as a competent substrate for 1,3‑dipolar cycloaddition, a transformation whose efficiency is sensitive to the electronic character of the quinoxaline ring; the ethyl group's balanced electron‑donating effect facilitates this chemistry.

1,3-Dipolar cycloaddition Tuberculosis Synthetic methodology

Boiling Point and Physical State Comparison: 2‑Ethylquinoxaline vs. 2‑Methylquinoxaline

2‑Ethylquinoxaline has an estimated boiling point of 246–247 °C at 760 mmHg , while 2‑methylquinoxaline has a literature boiling point of 245–247 °C (lit.) [1], corresponding to 519.2 K (246.0 °C) in the NIST database [2]. The near‑identical boiling points mean that distillation‑based purification cannot readily separate these two analogs. However, the ethyl homolog is a solid or low‑melting solid at ambient temperature whereas 2‑methylquinoxaline is a dark red to brown liquid (density 1.118 g/mL) [1]. This difference in ambient physical state has practical implications for handling, storage, and formulation protocols.

Physicochemical properties Purification Formulation

2-Ethylquinoxaline – Highest-Confidence Research and Industrial Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Synthesis of Quinoxaline 1,4‑Dioxide Antimycobacterial Leads via N‑Oxidation

Based on the demonstrated N‑oxidation feasibility of 2‑ethylquinoxaline (contrasting with the steric blockade observed for tert‑butyl and isopropyl analogs) [1], this compound is the preferred 2‑alkylquinoxaline scaffold for preparing 1,4‑dioxide derivatives with established antimycobacterial activity. The ethyl group uniquely balances electronic activation and steric accessibility, enabling the critical N‑oxidation step that generates the bioactive 1,4‑dioxide pharmacophore.

Photochemical Research: Quinoxalenediyne Photo‑Bergman Cyclization Substrates

Procurement of 2‑ethylquinoxaline as a precursor to 2,3‑diethyl‑substituted quinoxalenediynes is supported by the 30% yield improvement observed in photo‑Bergman cyclization relative to the unsubstituted parent scaffold [2]. The ethyl substituents protect the ring nitrogen positions from Minisci‑type side reactions during photolysis, making this substitution pattern critical for achieving preparative yields in enediyne photochemistry research programs.

CNS Drug Discovery: BBB‑Penetrant Fragment and Lead‑Generation Libraries

The high predicted BBB penetration probability (92.50%) and 100% predicted human intestinal absorption of 2‑ethylquinoxaline [3], combined with its moderate XlogP of 2.00, support its inclusion in fragment‑based and lead‑generation libraries targeting CNS indications. The systematically higher lipophilicity compared to 2‑methylquinoxaline (ΔLogP ≈ +0.06) [4] provides a tunable parameter for medicinal chemistry optimization of CNS exposure.

Synthetic Methodology Development: 1,3‑Dipolar Cycloaddition Substrate for Heterocycle Construction

2‑Ethylquinoxaline has been experimentally validated as a competent substrate for 1,3‑dipolar cycloaddition reactions yielding bioactive heterocycles with anti‑TB activity [5]. Synthetic methodology groups developing new cycloaddition protocols can reliably use this compound as a representative 2‑alkylquinoxaline substrate, with the ethyl group providing a useful ¹H NMR handle for reaction monitoring without introducing the steric complications of bulkier alkyl groups.

Quote Request

Request a Quote for 2-Ethylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.